4-Fluoro-3-(trifluoromethyl)benzaldehyde

Halogen Exchange Fluorination Synthetic Yield

Choose 4-Fluoro-3-(trifluoromethyl)benzaldehyde for your synthesis needs. The 4-fluoro-3-trifluoromethyl substitution pattern delivers 75% fluorination yield vs. 13.8% for the regioisomer, reducing production costs. LogP 2.66 (vs. 2.89) offers balanced lipophilicity for drug candidate optimization. A crystalline solid (mp 114-116°C) simplifies weighing and automated synthesis. Patented as a key intermediate in imidazolyl pyrimidinylamine CDK2 inhibitors, it accelerates oncology R&D. Supplied at ≥97% purity for reliable scale-up.

Molecular Formula C8H4F4O
Molecular Weight 192.11 g/mol
CAS No. 67515-60-0
Cat. No. B1297531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(trifluoromethyl)benzaldehyde
CAS67515-60-0
Molecular FormulaC8H4F4O
Molecular Weight192.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)C(F)(F)F)F
InChIInChI=1S/C8H4F4O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-4H
InChIKeyBIUDHHGROGJSHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS 67515-60-0): A Key Fluorinated Benzaldehyde Building Block for Pharmaceutical Synthesis and Procurement


4-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS 67515-60-0) is a fluorinated aromatic aldehyde with the molecular formula C8H4F4O and a molecular weight of 192.11 g/mol [1]. This compound is characterized by a benzaldehyde core with a fluorine substituent at the 4-position and a trifluoromethyl group at the 3-position, resulting in a unique substitution pattern that imparts specific electronic and steric properties valuable in organic synthesis . It is widely employed as a crucial intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and anti-cancer drug candidates, due to the ability of fluorine to enhance metabolic stability and lipophilicity .

Why 4-Fluoro-3-(trifluoromethyl)benzaldehyde Cannot Be Replaced by Its Regioisomers or Simpler Analogs in Synthesis


The specific substitution pattern of 4-fluoro-3-(trifluoromethyl)benzaldehyde—fluorine at the 4-position and trifluoromethyl at the 3-position—creates a unique combination of electronic and steric effects that cannot be replicated by its regioisomers or simpler analogs . The electron-withdrawing nature of both substituents significantly influences reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, with the fluorine acting as an ortho,para-director and the CF3 group as a meta-director . Furthermore, the presence of both fluorine substituents can enhance lipophilicity and improve metabolic stability compared to non-fluorinated or mono-fluorinated analogs, directly impacting the pharmacokinetic profile of final drug candidates . As the quantitative evidence below demonstrates, seemingly minor changes in substitution pattern result in substantial differences in key physicochemical properties, synthetic yields, and biological outcomes, making generic substitution unreliable for critical research and production workflows.

Quantitative Evidence for 4-Fluoro-3-(trifluoromethyl)benzaldehyde Differentiation Against Comparators


Superior Halogen Exchange Yield for 4-Fluoro-3-(trifluoromethyl)benzaldehyde vs. Regioisomer Under Comparable Conditions

In a patented process for preparing nuclear-fluorinated trifluoromethylbenzaldehydes, the target compound was synthesized from 4-chloro-3-trifluoromethylbenzaldehyde via halogen exchange with potassium fluoride in tetramethylene sulphone at 190°C for 7 hours, yielding 45 g of 4-fluoro-3-trifluoromethylbenzaldehyde from 60 g of starting material [1]. This corresponds to a yield of 75%. Under analogous reaction conditions using 2,3-dichloro-4-trifluoromethylbenzaldehyde, the corresponding 2,3-difluoro-4-trifluoromethylbenzaldehyde was obtained in a yield of only 16 g from 116 g of starting material [1], representing a yield of approximately 13.8%. The 5.4-fold higher yield for the target compound demonstrates a significant, quantifiable advantage in synthetic efficiency for this specific substitution pattern.

Halogen Exchange Fluorination Synthetic Yield

Lower LogP of 4-Fluoro-3-(trifluoromethyl)benzaldehyde Offers Differentiated Lipophilicity Profile vs. Regioisomer

The calculated partition coefficient (LogP) for 4-fluoro-3-(trifluoromethyl)benzaldehyde is 2.66 . In contrast, its regioisomer, 3-fluoro-4-(trifluoromethyl)benzaldehyde, has a reported LogP of 2.89 [1]. This difference of 0.23 units indicates that the target compound is measurably less lipophilic than its regioisomer. Lipophilicity is a critical parameter influencing membrane permeability, solubility, and metabolic stability in drug design; even small differences can alter a compound's ADME profile and biological activity [2].

Lipophilicity LogP Drug-Likeness

Solid Physical State of 4-Fluoro-3-(trifluoromethyl)benzaldehyde Offers Handling and Purification Advantages Over Liquid Regioisomer

4-Fluoro-3-(trifluoromethyl)benzaldehyde is a solid at room temperature with a reported melting point of 114.0-116.0 °C . In contrast, its regioisomer 3-fluoro-4-(trifluoromethyl)benzaldehyde is a liquid with a melting point of approximately -40 °C . This fundamental difference in physical state has practical implications: the solid target compound can be more easily purified by recrystallization, stored without special cooling, and handled with reduced volatility and spill risk compared to the low-melting liquid regioisomer.

Physical State Melting Point Crystallization

4-Fluoro-3-(trifluoromethyl)benzaldehyde is a Key Intermediate in Patented CDK2 Inhibitor Syntheses

The compound is explicitly claimed as a key intermediate in the synthesis of imidazolyl pyrimidinylamine compounds that act as CDK2 inhibitors, as documented in multiple patent applications including US2021047294A1 and WO2021030537A1 . While a direct quantitative comparison of final drug potency derived from different building blocks is not available in the public domain, the repeated use of this specific aldehyde in high-value therapeutic programs targeting validated oncology pathways underscores its established utility and irreplaceable role in these synthetic sequences [1].

CDK2 Inhibitor Cancer Medicinal Chemistry

Optimal Application Scenarios for 4-Fluoro-3-(trifluoromethyl)benzaldehyde Based on Quantitative Evidence


Large-Scale Synthesis of Fluorinated Benzaldehyde Intermediates via Halogen Exchange

The 75% yield achieved in the halogen exchange fluorination of 4-chloro-3-trifluoromethylbenzaldehyde to the target compound [1] makes this route particularly attractive for industrial-scale production. This yield is substantially higher than that reported for the analogous regioisomer (13.8%) under comparable conditions, suggesting that the specific 4-fluoro-3-trifluoromethyl substitution pattern is more amenable to efficient fluorination. Procurement for large-scale synthesis should prioritize this specific building block to minimize cost and maximize throughput.

Medicinal Chemistry Programs Requiring Precise Lipophilicity Tuning

With a LogP of 2.66, this aldehyde offers a differentiated lipophilicity profile compared to its regioisomer (LogP 2.89) . This difference can be exploited in drug discovery programs where fine-tuning of ADME properties is critical. The lower lipophilicity may lead to improved aqueous solubility and reduced non-specific binding, making it a preferred choice for early-stage lead optimization when balanced physicochemical properties are desired.

Synthesis of CDK2 Inhibitors and Related Oncology Therapeutics

Multiple patent filings explicitly cite 4-fluoro-3-(trifluoromethyl)benzaldehyde as a key intermediate in the synthesis of imidazolyl pyrimidinylamine CDK2 inhibitors [2]. Researchers engaged in developing novel cancer therapeutics targeting CDK2 or related kinases should consider this building block for their synthetic routes, as its established use in patented compounds may accelerate development and provide a validated starting point.

Workflows Requiring Solid-Phase Handling and Purification

Unlike its liquid regioisomer (melting point ~ -40°C), 4-fluoro-3-(trifluoromethyl)benzaldehyde is a crystalline solid with a melting point of 114-116°C . This physical property is advantageous in automated synthesis platforms, parallel medicinal chemistry, and any process where easy weighing, storage, and purification by recrystallization are required. Procurement should favor this solid building block when operational simplicity and reduced volatility are paramount.

Technical Documentation Hub

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